N'-[(E)-(4-nitrophenyl)methylidene]-1,2-bis(propylsulfonyl)indolizine-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(4-NITROPHENYL)METHYLIDENE]-1,2-BIS(PROPANE-1-SULFONYL)INDOLIZINE-3-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of Schiff base hydrazones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-NITROPHENYL)METHYLIDENE]-1,2-BIS(PROPANE-1-SULFONYL)INDOLIZINE-3-CARBOHYDRAZIDE typically involves the condensation of an appropriate hydrazide with an aldehyde or ketone. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-NITROPHENYL)METHYLIDENE]-1,2-BIS(PROPANE-1-SULFONYL)INDOLIZINE-3-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indolizine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted indolizine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-NITROPHENYL)METHYLIDENE]-1,2-BIS(PROPANE-1-SULFONYL)INDOLIZINE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The nitrophenyl group and the indolizine core play crucial roles in these interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE
- N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE
- N’-[(E)-(4-ETHOXYPHENYL)METHYLIDENE]-3-(2-METHOXY-1-NAPHTHYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE
Uniqueness
N’-[(E)-(4-NITROPHENYL)METHYLIDENE]-1,2-BIS(PROPANE-1-SULFONYL)INDOLIZINE-3-CARBOHYDRAZIDE is unique due to its specific structural features, including the nitrophenyl group and the indolizine core
Properties
Molecular Formula |
C22H24N4O7S2 |
---|---|
Molecular Weight |
520.6 g/mol |
IUPAC Name |
N-[(E)-(4-nitrophenyl)methylideneamino]-1,2-bis(propylsulfonyl)indolizine-3-carboxamide |
InChI |
InChI=1S/C22H24N4O7S2/c1-3-13-34(30,31)20-18-7-5-6-12-25(18)19(21(20)35(32,33)14-4-2)22(27)24-23-15-16-8-10-17(11-9-16)26(28)29/h5-12,15H,3-4,13-14H2,1-2H3,(H,24,27)/b23-15+ |
InChI Key |
BERUFKKUDVBCQA-HZHRSRAPSA-N |
Isomeric SMILES |
CCCS(=O)(=O)C1=C2C=CC=CN2C(=C1S(=O)(=O)CCC)C(=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
CCCS(=O)(=O)C1=C2C=CC=CN2C(=C1S(=O)(=O)CCC)C(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.